molecular formula C25H24F2N2O4 B303904 N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303904
M. Wt: 454.5 g/mol
InChI Key: SEADWJCSANFQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DF-MQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DF-MQ belongs to the class of quinolinecarboxamide derivatives and has been identified as a potent inhibitor of several enzymes and proteins that play important roles in various biological processes.

Mechanism of Action

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its pharmacological effects by inhibiting the activity of several enzymes and proteins. The inhibition of CDK4 by N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide leads to cell cycle arrest and apoptosis in cancer cells. The inhibition of the proteasome by N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. The inhibition of HDACs by N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which can also induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to enhance the anti-tumor activity of several chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is also a potent inhibitor of several enzymes and proteins, which makes it a valuable tool for studying the biological processes that these enzymes and proteins are involved in. However, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied, which makes it difficult to fully understand its pharmacological effects. In addition, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex compound that requires specialized equipment and expertise to synthesize and analyze.

Future Directions

There are several future directions for research on N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is to further investigate its pharmacological effects and potential therapeutic applications. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the structure-activity relationship of N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and its analogs. By understanding the structure-activity relationship, it may be possible to design more potent and selective inhibitors of the enzymes and proteins that N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide targets. Finally, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could also be used as a tool compound to study the biological processes that its target enzymes and proteins are involved in.

Synthesis Methods

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the condensation of 2,6-difluoroaniline and 2,5-dimethoxybenzaldehyde to form 2,6-difluoro-4-(2,5-dimethoxyphenyl)aniline. This intermediate product is then reacted with methyl acrylate and sodium hydride to obtain the corresponding ester. The ester is then hydrolyzed to form the carboxylic acid, which is subsequently condensed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Scientific Research Applications

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of several enzymes and proteins that play important roles in various biological processes. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the activity of the proteasome, which is a large protein complex that plays a critical role in protein degradation. In addition, N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.

properties

Product Name

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H24F2N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H24F2N2O4/c1-13-21(25(31)29-24-16(26)6-4-7-17(24)27)22(23-18(28-13)8-5-9-19(23)30)15-12-14(32-2)10-11-20(15)33-3/h4,6-7,10-12,22,28H,5,8-9H2,1-3H3,(H,29,31)

InChI Key

SEADWJCSANFQNW-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=C(C=CC=C4F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=C(C=CC=C4F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.